molecular formula C3H5N B1584105 Propanenitrile-25 CAS No. 10419-75-7

Propanenitrile-25

Cat. No. B1584105
CAS RN: 10419-75-7
M. Wt: 55.08 g/mol
InChI Key: FVSKHRXBFJPNKK-QNFQPYBMSA-N
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Description

Propanenitrile-25, also known as Propionitrile, is an organic compound with the formula C3D5N . It is a simple aliphatic nitrile and is a colorless, water-soluble liquid .


Synthesis Analysis

The main industrial route to this nitrile is the hydrogenation of acrylonitrile . It can also be prepared by the ammoxidation of propanol . In the laboratory, Propanenitrile can be produced by the dehydration of propionamide, by catalytic reduction of acrylonitrile, or by distilling ethyl sulfate and potassium cyanide .


Molecular Structure Analysis

The molecular weight of Propanenitrile-25 is 60.1093 . The IUPAC Standard InChI is InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3,2D2 .


Chemical Reactions Analysis

Nitriles, including Propanenitrile, can be converted to 1° amines by reaction with LiAlH4 . They can also react with Grignard reagents . The reactions of nitriles are crucial in designing functionalized ILs .


Physical And Chemical Properties Analysis

Propanenitrile is a colorless liquid with a sweetish, pleasant, ethereal odor . It has a density of 772 mg/mL , a melting point of -100 to -86 °C , and a boiling point of 96 to 98 °C . It is soluble in water at 11.9% (20 °C) .

Scientific Research Applications

1. Environmental Applications

Propanenitrile derivatives, such as 3,3'-iminobis-propanenitrile, have been studied for their degradation using micro-electrolysis systems, which is significant in environmental remediation. The Fe(0)/GAC micro-electrolysis system, in particular, has shown efficacy in degrading these compounds, affected by factors like influent pH and the ratio of Fe(0) to granular activated carbon (GAC). This research highlights the potential of using micro-electrolysis for treating water contaminated with nitrile compounds (Lai et al., 2013).

2. Industrial Applications

In the industrial sector, propanenitrile is involved in processes like plasma nitrocarburizing, which is used for surface hardening of steel. Studies have shown that gases like propane, which can be a source of propanenitrile, play a significant role in influencing the nitrocarburizing rate and phase compositions of steel, impacting the hardness and durability of the material (Ye et al., 2014).

3. Chemical Synthesis

Propanenitrile and its variants are key in chemical synthesis, serving as precursors for creating various heterocyclic systems. Their roles in synthesizing imidazole derivatives, oxazoles, and other important chemical compounds are significant for pharmaceutical and material science applications (Drabina & Sedlák, 2012).

4. Catalysis Research

Propanenitrile derivatives are also significant in catalysis research. For instance, studies have explored the use of boron nitride catalysts for the selective oxidative dehydrogenation of propane, a process critical for producing important chemicals like propene. This research underscores the potential of using innovative catalysts for efficient and selective chemical reactions (Grant et al., 2016).

5. Material Science

In material science, the study of propanenitrile and its interactions with other substances is crucial for understanding phase equilibria and thermodynamics. Such studies are fundamental for designing processes in chemical engineering and materials processing (Trejo & Zepeda, 1989).

Safety And Hazards

Propanenitrile is highly flammable and toxic by inhalation, skin absorption, and ingestion . The toxicity LD50 of propionitrile is listed as 39 mg/kg and as 230 my (both rats, oral) .

properties

IUPAC Name

2,2,3,3,3-pentaprotiopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1H3,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSKHRXBFJPNKK-QNFQPYBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[1H]C([1H])([1H])C([1H])([1H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

55.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanenitrile-25

CAS RN

10419-75-7
Record name Propanenitrile-25
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10419-75-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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